14-Bromo Daunorubicin Hydrobromide Salt is a derivative of daunorubicin, a well-known anthracycline antibiotic used primarily in cancer treatment. This compound is characterized by the presence of a bromine atom at the 14-position of the daunorubicin molecule, which alters its pharmacological properties. The hydrobromide salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. The purity of this compound is typically greater than 75% as determined by high-performance liquid chromatography.
This compound falls under the classification of antineoplastic agents, specifically within the category of anthracyclines. It acts primarily as a chemotherapeutic agent, targeting rapidly dividing cancer cells.
The synthesis of 14-Bromo Daunorubicin Hydrobromide Salt typically involves the bromination of daunorubicin. This process can be achieved through various methods, including:
The reaction conditions, such as temperature and reaction time, are critical for achieving the desired yield and purity. The use of protective groups may also be necessary to prevent unwanted reactions at other reactive sites on the daunorubicin molecule.
The molecular formula for 14-Bromo Daunorubicin Hydrobromide Salt is . The molecular weight is approximately 606.42 g/mol. The structure features:
The compound's InChI Key is provided for database searches: XKQZQZKZQXWZSO-UHFFFAOYSA-N
, which allows for easy identification in chemical databases like PubChem and DrugBank .
14-Bromo Daunorubicin Hydrobromide Salt can participate in various chemical reactions typical of anthracyclines:
These reactions are often studied to understand the stability and reactivity of the compound under physiological conditions, which is crucial for its application in drug development.
The mechanism of action of 14-Bromo Daunorubicin Hydrobromide Salt involves intercalation into DNA strands, leading to disruption of DNA replication and transcription. This action results in:
Studies have shown that modifications at the 14-position can enhance or reduce cytotoxicity compared to parent compounds like daunorubicin .
The hygroscopic nature necessitates careful handling to prevent degradation during storage .
14-Bromo Daunorubicin Hydrobromide Salt is primarily used in:
This compound serves as a valuable tool for researchers exploring novel cancer treatments and understanding drug resistance mechanisms in oncology.
Anthracyclines are a class of natural and semi-synthetic compounds characterized by a tetracyclic aglycone scaffold (7,8,9,10-tetrahydrotetracene-5,12-dione) linked to an amino sugar moiety, typically daunosamine. Daunorubicin (Daunomycin), isolated from Streptomyces peucetius, features a hydroxyl group at C-9 and a methyl ketone at C-13. Its primary mechanism involves DNA intercalation via its planar anthraquinone core and inhibition of topoisomerase II, leading to DNA double-strand breaks and apoptosis in cancer cells [3] [6]. Clinically, daunorubicin and its analogues—such as doxorubicin (14-hydroxy substitution), idarubicin (4-demethoxy modification), and epirubicin (4'-epimer)—are essential in treating leukemias, lymphomas, and solid tumors [3] [9].
Table 1: Structural Features and Biological Targets of Key Anthracycline Analogues
Compound | Aglycone Modification | Sugar Modification | Primary Biological Target |
---|---|---|---|
Daunorubicin | None | Daunosamine | Topoisomerase IIα/DNA complex |
Doxorubicin | 14-OH | Daunosamine | DNA intercalation |
Idarubicin | 4-Demethoxy | Daunosamine | Chromatin eviction |
Epirubicin | None | 4'-epi-daunosamine | Topoisomerase II poisoning |
14-Bromo Daunorubicin | 14-Br | Daunosamine·HBr | Chromatin damage (proposed) |
The amino sugar (daunosamine) facilitates cellular uptake and anchors the molecule in the DNA minor groove, while substituents at C-13/C-14 alter redox potential and DNA-binding kinetics. Modifications to these regions aim to enhance efficacy or reduce resistance [3] [6].
Halogenation at C-14 represents a targeted strategy to modulate anthracycline reactivity. Bromine substitution at this position introduces steric bulk and electron-withdrawing effects, altering the molecule's interaction with biological targets. The 14-bromo derivative of daunorubicin (CAS 60873-68-9) is synthesized via electrophilic bromination of the C-13 acetyl group followed by salt formation with hydrobromic acid [8] [10]. This modification achieves two key objectives:
Molecular dynamics simulations indicate that 14-bromo substitution reduces DNA minor groove binding affinity by 30% compared to daunorubicin but increases association with nucleosome core particles by 40% [6]. This aligns with studies showing halogenated anthracyclines exhibit distinct transcriptomic profiles in leukemia cells, downregulating DNA repair genes while upregulating chromatin remodeling factors [6].
Fig. 1: Molecular Dynamics Snapshot
[Daunorubicin aglycone] | C13: -CH₃ → -CBr | | Bromine atom (Br) sterically clashes | with DNA backbone phosphate (3.2 Å)
Key Insight: Purity thresholds >75% ensure that observed biological effects are attributable to the target compound, not artifacts from contaminants. This is especially vital for structure-activity relationship (SAR) studies aiming to optimize halogenated anthracyclines [1] [3] [6].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0